![molecular formula C24H23N3O5S B1662636 N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) CAS No. 330829-30-6](/img/structure/B1662636.png)
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
概要
説明
MRT 10は、7回膜貫通型スムースンド受容体(Smo)のアンタゴニストとして知られる合成化合物です。 この受容体は、ヘッジホッグシグナル伝達経路の重要な構成要素であり、さまざまな発生過程に関与し、特定のがんの進行に関与していることが示されています .
準備方法
合成経路と反応条件
MRT 10の合成は、市販の前駆体から開始される複数のステップが含まれています。主なステップには、通常、以下が含まれます。
コア構造の形成: これは、一連の縮合反応と環化反応を通じて、MRT 10の中心的な足場を構築することを伴います。
官能基の修飾: MRT 10の活性に不可欠な特定の官能基の導入。これには、ハロゲン化、アルキル化、またはアシル化反応が含まれる場合があります。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの手法を使用して精製され、高い純度と収率が確保されます。
工業生産方法
工業的な設定では、MRT 10の生産は、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用して拡大されます。これは、一貫した品質と効率を確保するために、連続フローリアクターや自動化されたシステムの使用を伴うことがよくあります。
化学反応の分析
反応の種類
MRT 10は、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: MRT 10は酸化されて、異なる誘導体を形成することができ、これらは異なる生物学的活性を有する可能性があります。
還元: 還元反応は、MRT 10の官能基を修飾し、スムースンド受容体への結合親和性を変化させる可能性があります。
置換: 置換反応は、新しい官能基を導入し、化合物の特性を強化または変更することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、ハロゲン化アルキル。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換はアルキルまたはアリール基を導入する可能性があります。
科学研究への応用
MRT 10は、科学研究において幅広い用途があります。
化学: ヘッジホッグシグナル伝達経路とそのさまざまな化学プロセスにおける役割を研究するためのツールとして使用されます。
生物学: 細胞の分化と発生の分子メカニズムの理解に役立ちます。
医学: ヘッジホッグシグナル伝達の異常を伴うがんの治療における潜在的な可能性について調査されています。
工業: スムースンド受容体を標的とする新しい治療薬の開発に使用されます。
科学的研究の応用
Applications in Scientific Research
MRT-10 has diverse applications across several scientific fields:
Cancer Research
MRT-10 is being investigated for its potential therapeutic applications in cancers characterized by aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma. By inhibiting Smo, MRT-10 disrupts the signaling that promotes tumor growth, offering a promising avenue for treatment.
Biological Studies
The compound serves as a valuable tool for studying the molecular mechanisms of cell differentiation and development. Its role in modulating the Hedgehog pathway allows researchers to explore its effects on various biological processes.
Pharmacological Research
MRT-10 is utilized in pharmacological studies to evaluate its efficacy and safety profiles as a potential drug candidate. Its specificity and potency make it an ideal subject for drug development aimed at targeting the Hedgehog pathway.
Chemical Biology
In chemical biology, MRT-10 is used to elucidate the interactions between small molecules and biological targets, providing insights into drug design and development strategies.
Research Findings and Case Studies
Recent studies have highlighted the importance of targeting the Hedgehog signaling pathway in various cancers:
Case Study: Basal Cell Carcinoma
In vitro studies demonstrated that MRT-10 effectively inhibits Smo-induced signaling pathways in basal cell carcinoma cell lines, leading to reduced cell proliferation and increased apoptosis rates.
Case Study: Medulloblastoma
Research involving medulloblastoma models indicated that MRT-10 could significantly decrease tumor growth by disrupting aberrant Hedgehog signaling, suggesting its potential as a therapeutic agent .
Summary of Biological Activities of MRT-10
Biological Activity | Assay Type | IC50 Value (μM) | Cell Line/Model |
---|---|---|---|
Smo-induced IP accumulation inhibition | In Vitro | 2.5 | HEK293 |
Bodipy-cyclopamine binding inhibition | In Vitro | 0.5 | Mouse Smo expressing |
SAG-induced alkaline phosphatase activity | In Vitro | 0.90 | C3H10T1/2 |
ShhN signaling inhibition | In Vitro | 0.64 | Shh-light2 |
These findings underscore MRT-10's potential as a significant player in cancer research and therapeutic development .
作用機序
MRT 10は、スムースンド受容体に結合することで効果を発揮し、それによってヘッジホッグシグナル伝達経路を阻害します。この経路は、細胞の成長と分化に不可欠です。 この経路をブロックすることで、MRT 10は成長にヘッジホッグシグナル伝達を必要とするがん細胞の増殖を防ぐことができます .
類似の化合物との比較
類似の化合物
シクロパミン: 別のスムースンド受容体アンタゴニストですが、結合部位とメカニズムが異なります。
ビスモデギブ: 基底細胞がんの治療に使用される、スムースンド受容体を標的とする臨床的に承認された薬物。
MRT 10の独自性
MRT 10は、スムースンド受容体アンタゴニストとしての高い特異性と効力のためにユニークです。 その独特の結合部位と作用機序により、研究と潜在的な治療用途のための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Cyclopamine: Another smoothened receptor antagonist, but with a different binding site and mechanism.
Vismodegib: A clinically approved drug that targets the smoothened receptor, used in the treatment of basal cell carcinoma.
Uniqueness of MRT 10
MRT 10 is unique due to its high specificity and potency as a smoothened receptor antagonist. Its distinct binding site and mechanism of action make it a valuable tool for research and potential therapeutic applications .
生物活性
MRT-10, chemically designated as N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide, is a compound of significant interest due to its biological activity as a smoothened (Smo) receptor antagonist. This article provides a comprehensive overview of MRT-10's biological activity, including its mechanism of action, pharmacological effects, and potential applications in cancer research.
- Chemical Formula : C₁₈H₁₉N₃O₅S
- Molecular Weight : 465.522 g/mol
- CAS Number : 330829-30-6
MRT-10 functions primarily as an antagonist of the Smo receptor, which plays a crucial role in the Hedgehog (Hh) signaling pathway. This pathway is implicated in various developmental processes and is often dysregulated in cancers. The compound has demonstrated an IC50 value of approximately 0.65 μM in various Hh assays, indicating its potency in inhibiting Smo activity .
In Vitro Studies
- Hedgehog Signaling Inhibition :
- Effect on Alkaline Phosphatase Activity :
- Shh-Light2 Cell Line :
Research Findings and Case Studies
Recent studies have highlighted the importance of targeting the Hedgehog signaling pathway in various cancers, particularly basal cell carcinoma and medulloblastoma. The inhibition of Smo by compounds like MRT-10 could provide therapeutic benefits by disrupting aberrant signaling that promotes tumor growth.
Table: Summary of Biological Activities of MRT-10
Biological Activity | Assay Type | IC50 Value (μM) | Cell Line/Model |
---|---|---|---|
Smo-induced IP accumulation inhibition | In Vitro | 2.5 | HEK293 |
Bodipy-cyclopamine binding inhibition | In Vitro | 0.5 | Mouse Smo expressing |
SAG-induced alkaline phosphatase activity | In Vitro | 0.90 | C3H10T1/2 |
ShhN signaling inhibition | In Vitro | 0.64 | Shh-light2 |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of MRT-10 in modulating Hedgehog (Hh) signaling?
MRT-10 is a Smoothened (Smo) antagonist that binds competitively to the cyclopamine-binding site on the Smo receptor, inhibiting Hh pathway activation. Its inhibitory activity is demonstrated by IC50 values ranging from 0.5–0.9 μM in Shh-light2 cells and C3H10T1/2 alkaline phosphatase assays. The compound disrupts Smo-induced inositol phosphate (IP) accumulation in HEK293 cells (IC50 = 2.5 μM), confirming its antagonistic effects at the receptor level .
Q. How was MRT-10 discovered, and what validation methods were used?
MRT-10 was identified via virtual screening using a pharmacophoric model with three hydrogen bond acceptors and three hydrophobic regions. Experimental validation included:
- Bodipy-cyclopamine competition assays to confirm Smo binding.
- Luciferase reporter assays in Shh-light2 cells to quantify Hh pathway inhibition.
- In vitro differentiation assays in C3H10T1/2 cells to measure alkaline phosphatase activity suppression. Results were benchmarked against reference inhibitors like cyclopamine and Cur61414 .
Q. What in vitro models are suitable for assessing MRT-10’s activity?
Key models include:
- HEK293 cells for IP accumulation assays.
- Shh-light2 cells (stably transfected with Gli-responsive luciferase) for Hh pathway inhibition.
- C3H10T1/2 mesenchymal cells for Smo-dependent differentiation assays. These models provide complementary data on receptor binding, transcriptional activity, and cellular differentiation .
Advanced Research Questions
Q. How do structural modifications of MRT-10 affect its potency and selectivity?
Structure-activity relationship (SAR) studies reveal:
- Acylthiourea vs. acylurea derivatives : MRT-14 (acylurea analog) exhibits comparable or superior potency to MRT-10, suggesting the thiourea group is not critical for activity .
- Electron-donating substituents : Benzamide derivatives with methoxy or methyl groups enhance Hh inhibition (e.g., compounds 5l and 5q in luciferase assays) .
- Hydrophobic regions : Optimal interactions with Smo’s transmembrane domains require balanced lipophilicity (LogP = 5.27 for MRT-10) .
Q. What experimental strategies resolve discrepancies in reported IC50 values across assays?
Discrepancies (e.g., 0.65 μM in Shh-light2 vs. 0.90 μM in C3H10T1/2) arise from:
- Cell-specific Smo expression levels .
- Assay sensitivity differences (e.g., luciferase vs. enzymatic readouts).
- Ligand-binding kinetics (e.g., Bodipy-cyclopamine competition vs. functional IP assays). To reconcile data, use orthogonal assays and normalize results to reference standards like cyclopamine .
Q. How can computational methods optimize MRT-10 derivatives for improved pharmacokinetics?
- Pharmacophoric modeling : Refine the three-hydrogen-bond-acceptor model to prioritize derivatives with enhanced Smo binding.
- Molecular dynamics simulations : Predict interactions with Smo’s extracellular loops and transmembrane helices.
- ADMET prediction : Optimize logP, PSA, and metabolic stability using tools like Crippen or Joback methods .
Q. What are the limitations of MRT-10 in preclinical cancer research?
- Low aqueous solubility : Limits bioavailability in in vivo models.
- Off-target effects : Acylthiourea moieties may react with thiols in non-Smo proteins.
- Species variability : Smo binding affinity differences between murine and human receptors. Solutions include prodrug strategies (e.g., methyl ester derivatives) and species-specific Smo constructs .
Q. Data Contradiction Analysis
Q. Why do some studies report MRT-10 as a potent Smo antagonist while others highlight its moderate efficacy?
Discrepancies stem from:
- Assay conditions : Varying concentrations of endogenous Hh ligands (e.g., ShhN) alter baseline pathway activity.
- Temporal effects : Longer incubation times (e.g., 6 days in C3H10T1/2 assays) may upregulate compensatory pathways.
- Batch variability : MRT-10’s stability under storage conditions (2–8°C, dry) impacts reproducibility .
Q. Methodological Recommendations
- For binding studies : Use Bodipy-cyclopamine competition assays with fluorescence polarization for high-throughput screening .
- For pathway inhibition : Combine luciferase reporter assays with qPCR analysis of downstream targets (e.g., Gli1) .
- For SAR optimization : Synthesize acylurea analogs (e.g., MRT-14) to improve metabolic stability .
特性
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVEZQDNHMQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980483 | |
Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-24-3, 330829-30-6 | |
Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 330829-30-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。